molecular formula C14H17N3O B14906052 N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine

N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine

Cat. No.: B14906052
M. Wt: 243.30 g/mol
InChI Key: HOHGUKJHKAEVRS-UHFFFAOYSA-N
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Description

N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a benzyl group at the nitrogen atom, an ethoxy group at position 4, and a methyl group at position 6. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • N-benzyl-4-methoxy-6-methylpyrimidin-2-amine
  • N-benzyl-4-ethoxy-5-methylpyrimidin-2-amine
  • N-benzyl-4-ethoxy-6-ethylpyrimidin-2-amine

Comparison: N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine

InChI

InChI=1S/C14H17N3O/c1-3-18-13-9-11(2)16-14(17-13)15-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,15,16,17)

InChI Key

HOHGUKJHKAEVRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)C)NCC2=CC=CC=C2

Origin of Product

United States

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